

Quantification of 2-hydroxy C15:0 in biological samples

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Compound of Interest

Compound Name: 2-Hydroxypentadecanoic acid

CAS No.: 2507-54-2

Cat. No.: B1237189

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Application Note: Quantification of 2-Hydroxy C15:0

Introduction & Biological Context

2-Hydroxy Pentadecanoic Acid (2-OH C15:0) is an odd-chain, alpha-hydroxy fatty acid. While less abundant in mammalian tissues compared to even-chain counterparts (like 2-OH C16:0 or C24:0), its quantification is critical in two distinct contexts:

- **Biomarker Analysis:** It serves as a marker for specific bacterial loads (e.g., Myxobacteria) or rare metabolic accumulation due to alpha-oxidation defects.
- **Internal Standard (ISTD):** Due to its low endogenous presence in human plasma and tissues, 2-OH C15:0 is the gold-standard Internal Standard for quantifying the 2-hydroxy sphingolipidome.

Technical Challenge: 2-Hydroxy fatty acids (2-OH FAs) possess two active hydrogens (carboxyl and hydroxyl). Standard FAME (Fatty Acid Methyl Ester) protocols fail to analyze them effectively because the free hydroxyl group causes peak tailing and thermal instability. Dual-step derivatization (Methylation + Silylation) is required for precise GC-MS quantification.

Analytical Strategy: GC-MS vs. LC-MS/MS

For this specific analyte, GC-MS (Gas Chromatography-Mass Spectrometry) is selected as the superior method over LC-MS/MS.

Feature	GC-MS (Selected Method)	LC-MS/MS
Isomer Resolution	High: Separates 2-OH, 3-OH, and non-hydroxy isomers efficiently on capillary columns.	Medium: Often requires chiral columns or specialized derivatization (e.g., AMPP) to separate positional isomers.
Sensitivity	High (SIM Mode): TMS derivatives yield distinct fragmentation patterns.	Variable: Hydroxy FAs ionize poorly in ESI without derivatization.
Cost/Complexity	Lower: Robust, standard equipment.	Higher: Requires expensive standards and complex mobile phases.

Experimental Workflow

Reagents & Materials

- Analyte Standard: 2-Hydroxy Pentadecanoic Acid (Matreya LLC or Cayman Chemical).
- Internal Standard (if 2-OH C15:0 is the analyte): 2-Hydroxy C13:0 or deuterated 2-OH C16:0-d3.
- Derivatization Reagents:
 - 14% Boron Trifluoride in Methanol (BF3-MeOH) or 3N Methanolic HCl.
 - BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
- Solvents: HPLC-grade Hexane, Methanol, Chloroform, Toluene.

Protocol: Step-by-Step

Phase 1: Lipid Extraction (Modified Folch Method)

Objective: Extract total lipids from plasma, tissue, or cell pellets.

- Sample: Aliquot 100 μ L plasma or 10 mg tissue homogenate into a glass screw-cap tube.
- Spike: Add 10 μ L of Internal Standard (e.g., 2-OH C13:0, 10 μ M).
- Extract: Add 2 mL Chloroform:Methanol (2:1 v/v). Vortex vigorously for 1 min.
- Phase Separation: Add 0.5 mL 0.9% NaCl (aq). Vortex and centrifuge at 3000 x g for 5 min.
- Collection: Transfer the lower organic phase (chloroform) to a new glass tube.
- Dry: Evaporate to dryness under a stream of Nitrogen (N₂) at 40°C.

Phase 2: Alkaline Hydrolysis (Liberation of 2-OH FAs)

Critical Step: 2-OH FAs are predominantly amide-linked in sphingolipids (ceramides/cerebrosides) and must be hydrolyzed.

- Resuspend: Dissolve dried lipids in 0.5 mL Toluene.
- Hydrolyze: Add 1 mL of 0.5 M KOH in Methanol.
- Incubate: Heat at 70°C for 60 minutes. (Ensures cleavage of amide bonds).
- Acidify: Cool, then add 1 mL 0.5 M HCl to neutralize and acidify (pH < 2).
- Re-extract: Add 2 mL Hexane. Vortex, centrifuge, and collect the upper Hexane layer.
- Dry: Evaporate Hexane under N₂.

Phase 3: Dual Derivatization (Methylation + Silylation)

Objective: Cap both the Carboxyl (-COOH) and Hydroxyl (-OH) groups.

Step A: Methyl Esterification (COOH \rightarrow COOMe)

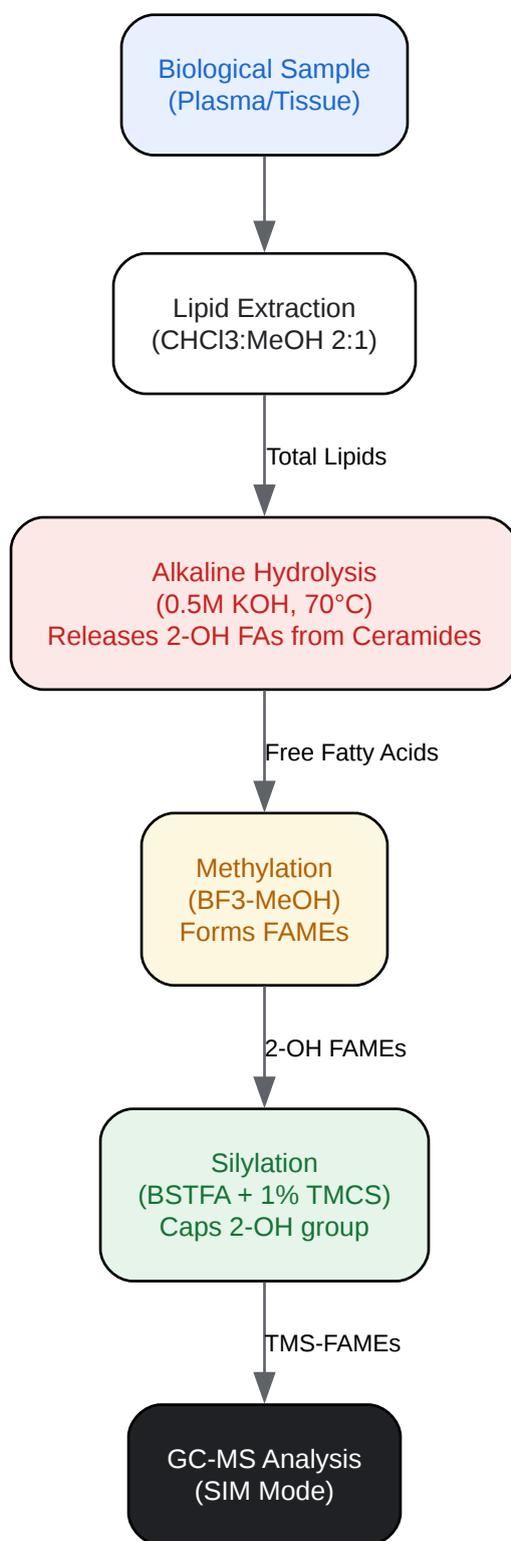
- Add 0.5 mL BF₃-Methanol (14%).
- Incubate at 60°C for 15 minutes.
- Add 1 mL Hexane and 1 mL Water. Vortex/Centrifuge.

- Transfer upper Hexane layer (containing 2-OH FAMES) to a new vial and evaporate to dryness.

Step B: TMS Derivatization (OH -> OTMS)

- Add 50 μ L BSTFA + 1% TMCS and 50 μ L Pyridine (catalyst).
- Incubate at 60°C for 30 minutes.
- Final: Evaporate reagents (optional, or inject directly if using appropriate liner). Reconstitute in 100 μ L Hexane for GC-MS.

Visual Workflow (DOT Diagram)



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Caption: Step-by-step workflow for the extraction, liberation, and dual-derivatization of 2-hydroxy fatty acids.

Instrumental Analysis (GC-MS)

GC Parameters

- System: Agilent 7890/5977 or equivalent single quadrupole MS.
- Column: DB-5ms (5%-phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.
- Carrier Gas: Helium, constant flow 1.0 mL/min.[1]
- Inlet: Splitless mode, 280°C.
- Temperature Program:
 - Initial: 100°C (hold 1 min).
 - Ramp 1: 20°C/min to 200°C.
 - Ramp 2: 5°C/min to 300°C (hold 5 min).
 - Rationale: Slow ramp ensures separation of C15 from C14/C16 interferences.

MS Detection (SIM Mode)

Full Scan (m/z 50-500) is used for identification. Selected Ion Monitoring (SIM) is required for quantification.

Target Analyte: 2-Hydroxy Pentadecanoic Acid (TMS-FAME derivative)

- Formula: C₁₉H₄₀O₃Si
- Molecular Weight: 344 amu

Ion Type	m/z	Origin/Mechanism
Quantifier	285	[M-59]: Loss of Carbomethoxy group (-COOCH ₃). Highly specific for 2-OH FAMES.
Qualifier 1	329	[M-15]: Loss of Methyl group from TMS.
Qualifier 2	73	[Si(CH ₃) ₃] ⁺ : Trimethylsilyl fragment (Base peak, but non-specific).

Chemical Reaction Scheme

Caption: Two-step derivatization reaction converting 2-OH C15:0 into its volatile TMS-FAME derivative.

Method Validation & Quality Control

To ensure Scientific Integrity, the following validation parameters must be met:

- Linearity: Construct a calibration curve (0.1 μM to 50 μM) using pure 2-OH C15:0 standard. R² must be > 0.99.
- Recovery: Spike plasma with a known amount of 2-OH C15:0 before extraction. Recovery should be 85-115%.
 - Note: If using 2-OH C15:0 as an Internal Standard for other FAs, its absolute recovery must be consistent (CV < 5%) across samples.
- Limit of Detection (LOD): Typically ~10-50 fmol on-column in SIM mode (m/z 285).
- Carryover: Inject a hexane blank after the highest standard. 2-OH FAs are "sticky"; ensure the syringe wash includes dichloromethane or chloroform.

Troubleshooting Guide

Issue	Probable Cause	Solution
Peak Tailing	Incomplete Silylation	Ensure reagents are fresh (BSTFA hydrolyzes in air). Increase incubation time.
Missing Peaks	Hydrolysis Failure	Amide bonds in ceramides are stable. Ensure 70°C/1hr in strong base is maintained.
Low Sensitivity	Ion Suppression	Dirty liner. Replace GC inlet liner and trim column (10 cm).
Ghost Peaks	Plasticizers	Use glass tubes only. Avoid plastic pipette tips with organic solvents where possible.

References

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Sources

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